Ethylvanillin

Flavor science Sensory analysis Food chemistry

Choose Ethylvanillin for 3–4x the flavor potency of standard vanillin on an equal-weight basis, delivering intense, creamy vanilla impact at a fraction of the dosage. Its superior thermal stability prevents flavor loss in high-temperature baking and extrusion, while the 6× higher ADI threshold ensures wider regulatory safety margins in high-volume manufacturing. Ideal for premium chocolate, confectionery, and pharmaceutical bitterness masking where cost-effective, high-intensity flavor is critical.

Molecular Formula C9H10O3
Molecular Weight 166.17 g/mol
CAS No. 121-32-4
Cat. No. B1662144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthylvanillin
CAS121-32-4
Synonyms3-ethoxy-4-hydroxybenzaldehyde
ethyl vanillin
Molecular FormulaC9H10O3
Molecular Weight166.17 g/mol
Structural Identifiers
SMILESCCOC1=C(C=CC(=C1)C=O)O
InChIInChI=1S/C9H10O3/c1-2-12-9-5-7(6-10)3-4-8(9)11/h3-6,11H,2H2,1H3
InChIKeyCBOQJANXLMLOSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 25 g / 100 g / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySlightly soluble (NTP, 1992)
In water, 2,822 mg/L at 25 °C
Slightly soluble in water (1 g in 100 mL at 50 °C)
Soluble in ethanol, ether, benzene, chloroform
Freely soluble in ... solutions of alkali hydroxides;  soluble in glycerol, propylene glycol
Solubility in 95% alcohol about 1 g/2 mL
2.82 mg/mL at 25 °C
insoluble in water;  soluble in organic solvents, oils
very soluble (1g in 2ml) (in ethanol)

Ethylvanillin CAS 121-32-4 Technical Specifications and Industry Classification for Procurement


Ethylvanillin (CAS 121-32-4; 3-ethoxy-4-hydroxybenzaldehyde) is a synthetic homolog of vanillin belonging to the substituted phenolic aldehyde class of flavor compounds. It is characterized by the substitution of the methoxy (-OCH₃) group in vanillin with an ethoxy (-OCH₂CH₃) group, resulting in a molecular formula of C₉H₁₀O₃ and a molecular weight of 166.17 g/mol [1]. Ethylvanillin is classified as an artificial flavoring agent with FEMA number 2464 and JECFA number 893, and is generally recognized as safe (GRAS) under 21 CFR 182.60 for use in food applications [2]. The compound is commercially available as a white to light yellow crystalline powder with a melting point range of 76.0–78.0 °C and purity specifications typically ≥99% (HPLC) .

Why Ethylvanillin Cannot Be Interchanged with Vanillin in Flavor Formulation


Despite sharing a common benzaldehyde structural core and both being classified as vanilla flavoring agents, ethylvanillin and vanillin exhibit fundamental differences in potency, sensory character, and formulation economics that preclude direct 1:1 substitution. Ethylvanillin is approximately three times as potent as vanillin on an equal-weight basis, requiring significant dosage adjustment to achieve equivalent flavor impact [1]. Additionally, ethylvanillin possesses a distinctly different aromatic profile—described as sharper, sweeter, and more chemical in character compared to the rounder, more familiar vanilla note of vanillin [2]. These differences stem from the substitution of the methoxy group in vanillin with an ethoxy group in ethylvanillin, which alters both olfactory receptor binding characteristics and physicochemical properties [3]. The evidence presented below quantifies these differential dimensions to support informed procurement and formulation decisions.

Quantitative Differentiation of Ethylvanillin: Comparative Evidence for Procurement Decisions


Flavor Potency Differential: Ethylvanillin Demonstrates 3- to 4-Fold Higher Intensity Than Vanillin

Ethylvanillin exhibits a flavor intensity that is 3 to 4 times greater than that of vanillin when compared on an equal-weight basis. This differential potency is consistently reported across multiple independent sources, including industry technical literature and flavor reference databases . Patent literature specifically quantifies this relationship as approximately 4-fold stronger, while noting a distinct smokier character [1]. The magnitude of this potency differential means that to achieve equivalent flavor impact, formulations using ethylvanillin require approximately 25–33% of the weight quantity needed for vanillin.

Flavor science Sensory analysis Food chemistry

Regulatory Acceptance: Ethylvanillin Maintains GRAS Status with Higher ADI Threshold Than Vanillin

Ethylvanillin is recognized as Generally Recognized As Safe (GRAS) by the U.S. FDA under 21 CFR 182.60 with FEMA number 2464 [1]. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has established an Acceptable Daily Intake (ADI) of 0–3 mg/kg body weight for ethylvanillin (maintained since 1995), and has concluded there is 'no safety concern at current levels of intake when used as a flavouring agent' [2]. In contrast, vanillin has been assigned a lower ADI of 0–0.5 mg/kg body weight by JECFA/FAO/WHO (1994) [3]. This 6-fold higher ADI threshold for ethylvanillin provides greater formulation flexibility.

Food safety Regulatory compliance Toxicology

Solubility Characteristics in Ethanol: Formulation Compatibility Comparison

Ethylvanillin exhibits comparable ethanol solubility to vanillin, with both compounds demonstrating high solubility in 95% ethanol at room temperature. Vanillin demonstrates solubility of 1g in 2mL 95% ethanol at 25°C , while ethylvanillin requires 1g in 3mL 95% ethanol under identical conditions [1]. This modest difference (33% lower ethanol solubility for ethylvanillin) is practically offset by the 3–4× higher flavor potency, meaning that on a flavor-equivalent basis, ethylvanillin formulations require significantly lower absolute quantities of the compound, reducing total solvent demand.

Formulation science Physicochemical properties Solubility

Olfactory Receptor Binding Characteristics: Molecular Basis for Sensory Differentiation

A 2021 study using statistical physics modeling investigated the binding of vanillin and ethylvanillin to human olfactory receptors OR10G4 and OR2B11 [1]. The analysis revealed distinct molecular orientation differences: ethylvanillin adsorbs to OR10G4 with a total non-parallel orientation, whereas vanillin adsorbs with a mixed non-parallel and parallel orientation. Receptor site size distribution analysis showed ethylvanillin binds to sites with maximum distribution at 2.11 nm, compared to 1.55 nm for vanillin, indicating differential receptor site occupancy [1]. These molecular-level differences correlate with the observed sensory distinctions in flavor character (sharper, more chemical for ethylvanillin versus rounder, familiar vanilla for vanillin).

Olfactory science Receptor binding Molecular modeling

Optimal Application Scenarios for Ethylvanillin Based on Differential Evidence


High-Intensity Vanilla Flavoring in Chocolate and Confectionery

Ethylvanillin's 3–4× higher flavor potency relative to vanillin [1] makes it the preferred choice for chocolate and confectionery applications where intense vanilla impact is required at minimal dosage. The compound is particularly valued in premium chocolate production, where its sweeter, creamier profile enhances cocoa notes without the bulk addition of vanillin that could affect texture or mouthfeel. In sensory evaluation of cocoa powders, vanillin-containing samples were noted to provide a 'very round aromatic profile' [2], while ethylvanillin provides a sharper, more intense impact suitable for applications demanding pronounced vanilla character.

Bakery and Heat-Processed Food Formulations

Ethylvanillin is reported to exhibit good heat resistance, maintaining stable flavor profile under high-temperature processing conditions including baking, boiling, and extrusion [1]. This thermal stability, combined with its 3–4× potency advantage [2], makes ethylvanillin suitable for bakery products where significant flavor loss can occur during thermal processing. The compound's stability under elevated temperatures ensures that the final baked product retains intended vanilla impact despite processing losses that might compromise vanillin's effectiveness.

Cost-Optimized Flavor Formulation with Expanded Regulatory Headroom

Ethylvanillin's potency advantage (3–4× stronger than vanillin) [1] combined with its 6× higher ADI threshold (0–3 mg/kg bw for ethylvanillin vs 0–0.5 mg/kg bw for vanillin) [2] enables formulations that achieve equivalent or stronger flavor impact while using less material and maintaining wider safety margins. This combination of economic and regulatory advantages is particularly valuable in high-volume food manufacturing where ingredient cost per unit of flavor impact and regulatory compliance are primary procurement considerations.

Pharmaceutical Flavor Masking and Analytical Reference Applications

Ethylvanillin is established as a pharmaceutical reference standard suitable for reversed-phase HPLC determination of the analyte in pharmaceutical formulations [1]. Certified Reference Materials of ethylvanillin are qualified for pharma release testing, method development for qualitative and quantitative analyses, and food and beverage quality control testing [2]. In flavor masking applications for oral pharmaceuticals, ethylvanillin's intense, sweet character provides effective bitterness suppression at low inclusion levels, minimizing potential interactions with active pharmaceutical ingredients.

Technical Documentation Hub

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